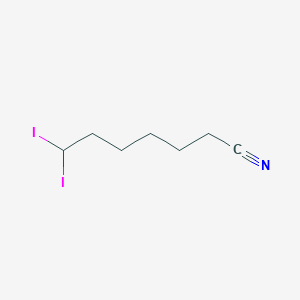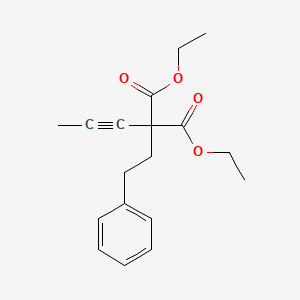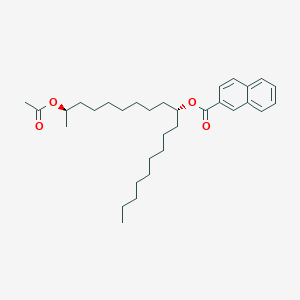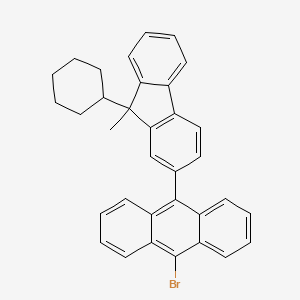
9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-YL)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene is a complex organic compound that belongs to the class of brominated anthracenes. This compound is characterized by the presence of a bromine atom at the 9th position of the anthracene ring, and a fluorenyl group substituted with a cyclohexyl and a methyl group at the 10th position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like aluminum chloride (AlCl3) as a catalyst and solvents such as dichloromethane (CH2Cl2) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques like column chromatography and recrystallization are common in industrial settings .
化学反応の分析
Types of Reactions
9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anthracenes, while oxidation reactions can produce quinones .
科学的研究の応用
9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies involving the interaction of brominated anthracenes with biological systems.
作用機序
The mechanism by which 9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the fluorenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction cascades or metabolic processes .
類似化合物との比較
Similar Compounds
- 7-Bromo-9,9-dimethyl-9H-fluoren-2-ylboronic acid
- 9-(Bromomethyl)anthracene
- Anthracene, 9-bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)
Uniqueness
Compared to similar compounds, 9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene is unique due to its specific substitution pattern and the presence of both a cyclohexyl and a methyl group on the fluorenyl moiety. This unique structure imparts distinct electronic and steric properties, making it valuable for specialized applications in materials science and organic synthesis .
特性
CAS番号 |
817642-28-7 |
|---|---|
分子式 |
C34H29Br |
分子量 |
517.5 g/mol |
IUPAC名 |
9-bromo-10-(9-cyclohexyl-9-methylfluoren-2-yl)anthracene |
InChI |
InChI=1S/C34H29Br/c1-34(23-11-3-2-4-12-23)30-18-10-9-13-24(30)25-20-19-22(21-31(25)34)32-26-14-5-7-16-28(26)33(35)29-17-8-6-15-27(29)32/h5-10,13-21,23H,2-4,11-12H2,1H3 |
InChIキー |
IENPFFHKZNJNFM-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br)C7CCCCC7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B14209327.png)
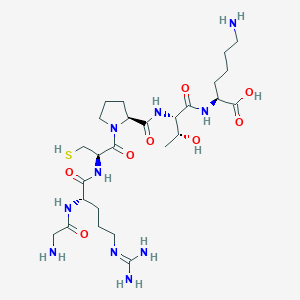
![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone](/img/structure/B14209335.png)
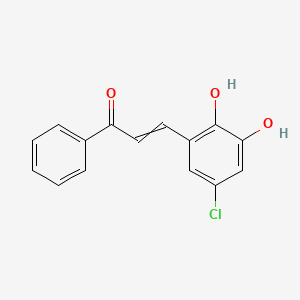
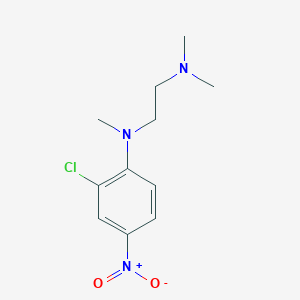
![2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14209346.png)
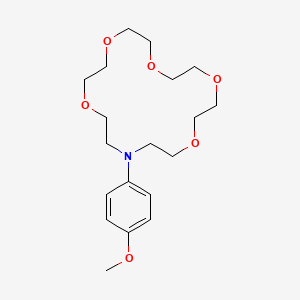
![1-[2-(4-Nitrophenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14209351.png)
![4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)-](/img/structure/B14209352.png)
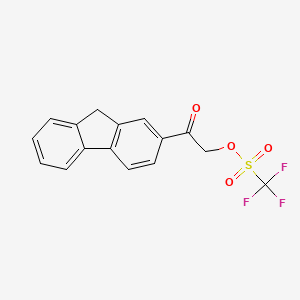
![1,2-Bis[4-(chloromethyl)phenyl]hydrazine](/img/structure/B14209365.png)
